molecular formula C10H10N2 B8625663 2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile

2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile

Cat. No.: B8625663
M. Wt: 158.20 g/mol
InChI Key: JDQGEUWKYGVQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro-5H-cyclopenta[c]pyridin-7-ylacetonitrile is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile

InChI

InChI=1S/C10H10N2/c11-5-3-8-1-2-9-4-6-12-7-10(8)9/h4,6-8H,1-3H2

InChI Key

JDQGEUWKYGVQJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CC#N)C=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, as both the reagent and the catalyst .

Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[c]pyridin-7-ylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-cyclopenta[c]pyridin-7-ylacetonitrile is unique due to its specific ring fusion and the position of the nitrile group, which confer distinct chemical properties and reactivity.

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